molecular formula C5H9FO4 B12672048 2-Deoxy-2-fluoro-beta-D-ribofuranose CAS No. 125155-47-7

2-Deoxy-2-fluoro-beta-D-ribofuranose

Katalognummer: B12672048
CAS-Nummer: 125155-47-7
Molekulargewicht: 152.12 g/mol
InChI-Schlüssel: RTUWTJAKZMHWBQ-TXICZTDVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Deoxy-2-fluoro-beta-D-ribofuranose is a fluorinated sugar derivative that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is a modified form of ribose, where the hydroxyl group at the 2’ position is replaced by a fluorine atom. This modification imparts unique properties to the molecule, making it a valuable tool in various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-fluoro-beta-D-ribofuranose typically involves multiple steps, starting from readily available sugar derivatives. One common method involves the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside, followed by reaction with silylated 5-fluorouracil and further modifications of the sugar moiety . The overall yield of this process is approximately 7.6% over nine steps.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Industrial methods would likely focus on cost-effective and scalable processes, ensuring the compound’s availability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Deoxy-2-fluoro-beta-D-ribofuranose undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include brominating agents, silylated nucleobases, and various catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with silylated 5-fluorouracil yields a nucleoside analogue with potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Deoxy-2-fluoro-beta-D-ribofuranose stands out due to its specific fluorine substitution at the 2’ position, which imparts unique stability and reactivity characteristics. This makes it particularly valuable in applications requiring enhanced resistance to enzymatic degradation and precise molecular targeting .

Eigenschaften

CAS-Nummer

125155-47-7

Molekularformel

C5H9FO4

Molekulargewicht

152.12 g/mol

IUPAC-Name

(2R,3R,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol

InChI

InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3-,4-,5-/m1/s1

InChI-Schlüssel

RTUWTJAKZMHWBQ-TXICZTDVSA-N

Isomerische SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)O)F)O)O

Kanonische SMILES

C(C1C(C(C(O1)O)F)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.